molecular formula C7H7FO2 B1362261 5-Fluoro-2-methoxyphenol CAS No. 72955-97-6

5-Fluoro-2-methoxyphenol

Cat. No. B1362261
CAS RN: 72955-97-6
M. Wt: 142.13 g/mol
InChI Key: PPJKLEQAFZWIQY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenol is a chemical compound with the empirical formula C7H7FO2 . It is a solid substance and is an important intermediate in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of this compound can be achieved using methoxybenzene as a raw material under the action of butyllithium and trimethoxyborane .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methoxy group attached to it . The molecular weight of this compound is 142.13 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 142.13 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Radioligand Synthesis

A study by Vos and Slegers (1994) developed a synthesis procedure for a compound using 5-fluoro-2-methoxyphenol, targeting potential applications as a radioligand for GABA receptors in the brain. This advancement suggests its potential utility in neuroimaging and neuropharmacology research (Vos & Slegers, 1994).

Chemical Synthesis and Oxidation Studies

Karam et al. (1999) investigated the oxidation of phenols, including derivatives like this compound, to create hydroindolenones and hydroquinolenones. This research is pivotal for understanding the chemical properties and reactions of such compounds (Karam et al., 1999).

Application in Alzheimer’s Disease Research

Kepe et al. (2006) utilized a derivative of this compound in studying serotonin receptors in Alzheimer's disease patients. This emphasizes its significance in the development of molecular imaging probes for neurological diseases (Kepe et al., 2006).

Study of Intermolecular and Intramolecular Hydrogen Bonds

Varfolomeev et al. (2010) conducted a study focusing on methoxyphenols like this compound, analyzing their hydrogen bonding capabilities. Such studies are crucial for the understanding of molecular interactions in pharmaceuticals and organic chemistry (Varfolomeev et al., 2010).

Enzyme-mediated Synthesis for Photoconductive Materials

Zaragoza-Gasca et al. (2011) synthesized Poly(4-fluoro-2-methoxyphenol) using an enzymatic process, highlighting its potential application in photoconductive materials. This approach is significant for developing new materials with eco-friendly processes (Zaragoza-Gasca et al., 2011).

Peripheral Benzodiazepine Receptor Studies

Zhang et al. (2003) synthesized ligands using this compound derivatives for studying peripheral benzodiazepine receptors. Such research aids in understanding the pharmacological targeting of these receptors (Zhang et al., 2003).

Safety and Hazards

5-Fluoro-2-methoxyphenol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

5-Fluoro-2-methoxyphenol is an important intermediate in the synthesis of pharmaceuticals . It is used as a raw material in the synthesis of the antihypertensive drug, aliskiren . The primary targets of this compound are likely to be the enzymes and receptors involved in the regulation of blood pressure.

Mode of Action

Methoxyphenolic compounds have been shown to have anti-inflammatory effects on human airway cells . They inhibit the production of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . This suggests that this compound may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

Methoxyphenolic compounds have been shown to inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Given its use as an intermediate in the synthesis of the antihypertensive drug aliskiren , it is likely that its effects are related to the regulation of blood pressure.

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature could influence its stability.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial as they help in reducing inflammation and pain. Additionally, this compound can bind to proteins like albumin, which aids in its transport within the bloodstream .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human airway cells, this compound exhibits anti-inflammatory activity by inhibiting the production of cytokines such as IL-6 and IL-8 . This compound also affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of COX and LOX enzymes by binding to their active sites, preventing the formation of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation . In vitro studies have demonstrated that the compound maintains its activity for several hours, while in vivo studies indicate that its effects can last for several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing toxicity . At higher doses, it can lead to adverse effects such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased risk of side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted via the kidneys . The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . The compound is also taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .

properties

IUPAC Name

5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKLEQAFZWIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379100
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72955-97-6
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Fluoro-2-methoxyphenol interact with the Oriental fruit fly, and what are the downstream effects?

A1: The research paper you provided focuses on the development of di- and tri-fluorinated analogs of methyl eugenol, a known attractant for the Oriental fruit fly. While the abstract doesn't explicitly mention this compound, it's likely that this compound was investigated as part of the study on fluorinated analogs.

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and its analogs in the context of attracting the Oriental fruit fly?

A: While the abstract doesn't provide specific details on the SAR of this compound and its analogs, it's highly likely that the researchers investigated how modifications to the methyl eugenol structure, specifically the addition of fluorine atoms, impacted its ability to attract the flies. []

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